molecular formula C14H10F2O2 B8338240 2',5-Difluoro-5'-methoxy-[1,1'-biphenyl]-3-carbaldehyde

2',5-Difluoro-5'-methoxy-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B8338240
M. Wt: 248.22 g/mol
InChI Key: SDWRTWFJLISXNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2',5-Difluoro-5'-methoxy-[1,1'-biphenyl]-3-carbaldehyde is a useful research compound. Its molecular formula is C14H10F2O2 and its molecular weight is 248.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H10F2O2

Molecular Weight

248.22 g/mol

IUPAC Name

3-fluoro-5-(2-fluoro-5-methoxyphenyl)benzaldehyde

InChI

InChI=1S/C14H10F2O2/c1-18-12-2-3-14(16)13(7-12)10-4-9(8-17)5-11(15)6-10/h2-8H,1H3

InChI Key

SDWRTWFJLISXNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=CC(=CC(=C2)C=O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a RBF was added 2-bromo-1-fluoro-4-methoxybenzene (1.850 mL, 9.02 mmol, Oakwood), 3-fluoro-5-formylphenylboronic acid (1667 mg, 9.93 mmol, Combi-blocks), tetrakis(triphenylphosphine)palladium (521 mg, 0.451 mmol) and potassium carbonate (3741 mg, 27.1 mmol). A condenser and septum was attached and 1,4-dioxane (24.100 mL) and water (6.03 mL) were added. The mixture was heated at 90° C. for 2 h, at which time the reaction mixture was diluted with water (50 mL) and extracted with EtOAc (2×50 mL). The organic extract was washed with brine (20 mL) and dried over MgSO4. The solution was filtered and concentrated. The residue was absorbed onto a plug of silica gel and purified by chromatography through a 50 g silica column, eluting with a gradient of 0% to 30% EtOAc in Heptane, to provide 2′,5-difluoro-5′-methoxy-[1,1′-biphenyl]-3-carbaldehyde (640 mg, 2.58 mmol, 28.6% yield) as white solid. 1H NMR (400 MHz, DMSO-d6) δ 10.01-10.14 (m, 1H), 8.01 (q, J=1.56 Hz, 1H), 7.82 (tdd, J=1.41, 2.59, 9.76 Hz, 1H), 7.67-7.78 (m, 1H), 7.32 (dd, J=9.65, 10.42 Hz, 1H), 7.18 (dd, J=3.23, 6.46 Hz, 1H), 7.05 (td, J=3.57, 9.00 Hz, 1H) 3.83 (s, 3H).
Quantity
1.85 mL
Type
reactant
Reaction Step One
Quantity
1667 mg
Type
reactant
Reaction Step One
Quantity
3741 mg
Type
reactant
Reaction Step One
Quantity
521 mg
Type
catalyst
Reaction Step One
Quantity
24.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.03 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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